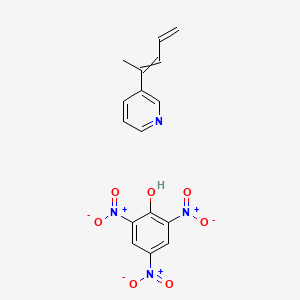

3-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol

Description

3-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol. 3-Penta-2,4-dien-2-ylpyridine is a less commonly discussed compound but has its own unique properties and applications .

Properties

CAS No. |

60499-12-9 |

|---|---|

Molecular Formula |

C16H14N4O7 |

Molecular Weight |

374.30 g/mol |

IUPAC Name |

3-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C10H11N.C6H3N3O7/c1-3-5-9(2)10-6-4-7-11-8-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |

InChI Key |

FGDABBYMIJKOHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=C)C1=CN=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trinitrophenol (Picric Acid): Picric acid can be synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process .

3-Penta-2,4-dien-2-ylpyridine: The synthesis of 3-Penta-2,4-dien-2-ylpyridine involves the reaction of pyridine with penta-2,4-dienal under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

2,4,6-Trinitrophenol (Picric Acid): Industrial production of picric acid involves large-scale nitration processes with stringent safety measures due to its explosive nature . The process is carefully monitored to prevent any uncontrolled reactions .

3-Penta-2,4-dien-2-ylpyridine: Industrial production methods for 3-Penta-2,4-dien-2-ylpyridine are less documented, but they would likely involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,4,6-Trinitrophenol (Picric Acid):

Reduction: It can be reduced to form various aminophenol derivatives.

Substitution: Picric acid can participate in electrophilic substitution reactions due to the presence of nitro groups.

3-Penta-2,4-dien-2-ylpyridine:

Addition Reactions: The conjugated diene system in 3-Penta-2,4-dien-2-ylpyridine can undergo addition reactions with various electrophiles.

Substitution Reactions: Pyridine ring can participate in nucleophilic substitution reactions.

2,4,6-Trinitrophenol (Picric Acid):

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen in the presence of a catalyst.

Substitution: Electrophiles like halogens in the presence of a catalyst.

3-Penta-2,4-dien-2-ylpyridine:

Addition Reactions: Electrophiles like halogens or hydrogen halides.

Substitution Reactions: Nucleophiles like amines or alkoxides.

2,4,6-Trinitrophenol (Picric Acid):

Oxidation: Various oxidized derivatives.

Reduction: Aminophenol derivatives.

Substitution: Halogenated picric acid derivatives.

3-Penta-2,4-dien-2-ylpyridine:

Addition Reactions: Halogenated or hydrogenated derivatives.

Substitution Reactions: Substituted pyridine derivatives.

Scientific Research Applications

2,4,6-Trinitrophenol (Picric Acid):

Chemistry: Used as a reagent in various chemical reactions.

Biology: Employed in biological staining techniques.

Medicine: Historically used as an antiseptic.

Industry: Utilized in the manufacture of explosives and dyes.

3-Penta-2,4-dien-2-ylpyridine:

Mechanism of Action

2,4,6-Trinitrophenol (Picric Acid): Picric acid exerts its effects primarily through its strong acidic nature and ability to form complexes with various metals . Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

3-Penta-2,4-dien-2-ylpyridine: The mechanism of action of 3-Penta-2,4-dien-2-ylpyridine involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the pyridine ring . These structural features allow it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

2,4,6-Trinitrophenol (Picric Acid):

Similar Compounds: Trinitrotoluene (TNT), 2,4-Dinitrophenol (DNP).

Uniqueness: Picric acid is unique due to its strong acidity and historical significance in explosives and dyes.

3-Penta-2,4-dien-2-ylpyridine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.